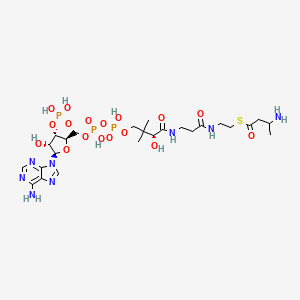

3-aminobutyryl-CoA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-aminobutyryl-CoA is an aminobutanoyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-aminobutanoic acid. It derives from a butyryl-CoA and a 3-aminobutanoic acid. It is a conjugate acid of a this compound(3-).

科学的研究の応用

Biochemical Pathways and Enzymatic Reactions

3-Aminobutyryl-CoA serves as an important substrate in several enzymatic reactions. One notable application is its role in the transamination process, where it can be converted into acetoacetyl-CoA by enzymes such as HemL-like aminotransferase. This conversion is crucial for the synthesis of various metabolites that participate in energy production and biosynthetic pathways.

Enzymatic Activity: Kinetic Parameters

The following table summarizes the kinetic parameters of the HemL-like enzyme acting on this compound:

| Substrate | Km (M) | kcat (s−1) | Kmkcat (s−1 M−1) |

|---|---|---|---|

| This compound | 4.3×10−6 | 1.80±0.20 | 4.2×105 |

| α-Ketoglutarate | 2.9×10−3 | 1.80±0.10 | 620 |

| Pyruvate | 20.1×10−3 | 0.40±0.01 | 20 |

This data indicates that this compound is a highly effective substrate for the HemL-like enzyme, demonstrating its potential in metabolic engineering applications .

Role in Butyrate Production

This compound is involved in the biosynthesis of butyrate, a short-chain fatty acid with significant health benefits for the human gut microbiome. Research has shown that intestinal bacteria can utilize lysine to produce butyrate via pathways that include intermediates like this compound.

Case Study: Gut Microbiota and Butyrate Production

In a comprehensive study analyzing gut microbiota from various populations, it was found that butyrate-producing bacteria constitute a substantial portion of the microbial community, particularly in healthy individuals. The presence of enzymes that convert butyryl-CoA to butyrate highlights the importance of compounds like this compound in maintaining gut health .

Applications in Metabolic Engineering

The ability to manipulate metabolic pathways involving this compound opens avenues for biofuel production. For instance, engineered microorganisms can be designed to convert renewable biomass into valuable chemicals such as butadiene through pathways that include this compound.

Biosynthetic Pathways for Butadiene Production

Recent advancements have demonstrated that microbial strains engineered to utilize substrates like molasses can produce butadiene through pathways involving intermediates derived from this compound . This approach not only enhances sustainability but also reduces reliance on fossil fuels.

Future Directions and Research Opportunities

The ongoing exploration of this compound's role in various biochemical processes presents numerous research opportunities:

- Enhanced Biofuel Production : Investigating more efficient microbial strains capable of utilizing this compound for higher yields of biofuels.

- Gut Health Studies : Further research into how variations in gut microbiota composition affect butyrate production and overall health.

- Metabolic Engineering Innovations : Developing novel pathways that incorporate this compound for the synthesis of other valuable biochemicals.

特性

分子式 |

C25H43N8O17P3S |

|---|---|

分子量 |

852.6 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-aminobutanethioate |

InChI |

InChI=1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13?,14-,18-,19-,20+,24-/m1/s1 |

InChIキー |

CCSDHAPTHIKZLY-RMNRSTNRSA-N |

異性体SMILES |

CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N |

正規SMILES |

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。